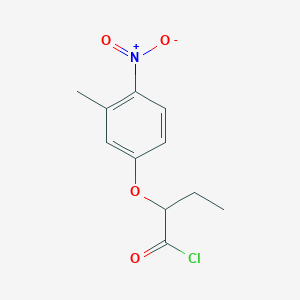

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Description

BenchChem offers high-quality 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-10(11(12)14)17-8-4-5-9(13(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIRHVSZZCHVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

An In-Depth Technical Guide to the Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Abstract

This guide provides a comprehensive, technically detailed methodology for the , a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a robust two-stage process. The first stage involves the formation of the precursor, 2-(3-methyl-4-nitrophenoxy)butanoic acid, via a Williamson ether synthesis. The second stage details the conversion of this carboxylic acid into the target acyl chloride using thionyl chloride. This document is intended for an audience of research scientists and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and critical safety considerations.

Stage 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

The initial stage of the synthesis focuses on constructing the core ether linkage and the butanoic acid moiety. This is achieved through a classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1] The strategy involves the nucleophilic substitution reaction between the phenoxide of 3-methyl-4-nitrophenol and an ester of 2-bromobutanoic acid, followed by saponification to yield the desired carboxylic acid.

Foundational Precursors

Success in this synthesis hinges on the quality of two key starting materials:

-

3-Methyl-4-nitrophenol: This substituted phenol is the source of the aromatic core. It is typically synthesized via the controlled nitration of m-cresol.[2] Several methods exist, including a one-step nitration with nitric acid or a two-step process involving nitrosation followed by oxidation, which is often preferred in industrial settings to control isomer formation.[3][4] This compound serves as a crucial building block for various chemical products, including dyes and antimalarial agents.[2][5]

-

Ethyl 2-bromobutanoate: This α-halo ester serves as the electrophile. It is prepared from 2-bromobutanoic acid, which is itself synthesized by the α-bromination of butanoic acid.[6] The Hell-Volhard-Zelinsky reaction is the standard method for this transformation, using bromine and a phosphorus catalyst (such as PBr₃ or red phosphorus) to selectively brominate the α-carbon of the carboxylic acid.[7][8] The resulting acid is then esterified with ethanol under acidic conditions (Fischer esterification) to yield the required ethyl 2-bromobutanoate.

Experimental Protocol: Two-Step Synthesis of the Carboxylic Acid

Part A: Williamson Ether Synthesis

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile or DMF.[9][10]

-

Add 1.5 to 2.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution.[10] Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol, forming the potassium 3-methyl-4-nitrophenoxide in situ.

-

Nucleophilic Substitution: Add 1.2 to 1.5 equivalents of ethyl 2-bromobutanoate dropwise to the reaction mixture.

-

Heat the mixture to reflux (typically 80-90 °C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-(3-methyl-4-nitrophenoxy)butanoate as an oil.

Part B: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of THF, methanol, and water (e.g., a 3:2:1 ratio).[10]

-

Add 3 to 5 equivalents of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

-

Stir the mixture vigorously at room temperature for 3-5 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Carefully acidify the reaction mixture to a pH of 1-2 by adding a 10% hydrochloric acid solution. This will precipitate the carboxylic acid product.

-

Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-methyl-4-nitrophenoxy)butanoic acid, which can be further purified by recrystallization if necessary.

Mechanistic Discussion: Sₙ2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11] The phenoxide ion, generated by the base, acts as a potent nucleophile. It performs a "backside attack" on the α-carbon of the ethyl 2-bromobutanoate, which is the electrophilic center.[12] This concerted, single-step process involves the simultaneous formation of the C-O ether bond and the breaking of the C-Br bond, with the bromide ion acting as the leaving group.[1] The use of a primary or secondary alkyl halide (like the 2-bromobutanoate) is critical, as tertiary halides would predominantly lead to elimination (E2) products.[9]

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Data Summary: Synthesis of Carboxylic Acid

| Parameter | Part A: Ether Synthesis | Part B: Saponification |

| Key Reagents | 3-Methyl-4-nitrophenol, K₂CO₃, Ethyl 2-bromobutanoate | Crude Ester, LiOH or NaOH, HCl |

| Solvent | Acetonitrile or DMF | THF/Methanol/Water |

| Temperature | Reflux (80-90 °C) | Room Temperature |

| Reaction Time | 8-12 hours | 3-5 hours |

| Typical Yield | 85-95% (Crude) | 90-98% |

Stage 2: Conversion to 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

The final stage of the synthesis converts the carboxylic acid into the more reactive acyl chloride. Acyl chlorides are highly versatile intermediates, readily undergoing nucleophilic acyl substitution to form esters, amides, and other derivatives.[13]

Principle and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride involves substituting the hydroxyl (-OH) group with a chlorine atom. Several reagents can accomplish this, including phosphorus pentachloride (PCl₅) and oxalyl chloride.[14][15] However, thionyl chloride (SOCl₂) is often the reagent of choice for its practical advantages.[16] The reaction with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the product purification.[17][18]

Experimental Protocol: Acyl Chloride Formation

Note: This procedure must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl gas. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.[16]

-

Place 1.0 equivalent of 2-(3-methyl-4-nitrophenoxy)butanoic acid into a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂).

-

Under an inert atmosphere (e.g., nitrogen or argon), add 2 to 3 equivalents of thionyl chloride (SOCl₂) to the flask. A few drops of DMF can be added as a catalyst.

-

Gently heat the reaction mixture to a mild reflux (approximately 70-80 °C) using an oil bath.

-

Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases (SO₂ and HCl) ceases.

-

After cooling to room temperature, the excess thionyl chloride can be removed by distillation, often under reduced pressure.

-

The crude 2-(3-methyl-4-nitrophenoxy)butanoyl chloride can then be purified by fractional distillation under high vacuum to yield the final product.

Mechanistic Discussion: Acyl Chloride Formation with SOCl₂

The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[19][20]

-

Following a rearrangement and the departure of a chloride ion, a highly reactive chlorosulfite intermediate is formed.[21]

-

The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[13][21]

-

This attack forms a tetrahedral intermediate, which subsequently collapses. The C-O bond breaks, and the leaving group (which decomposes into SO₂ and HCl gas) departs, reforming the carbonyl double bond and yielding the final acyl chloride product.[13]

Caption: Mechanism for converting a carboxylic acid to an acyl chloride.

Data Summary: Acyl Chloride Formation

| Parameter | Value |

| Key Reagents | 2-(3-Methyl-4-nitrophenoxy)butanoic acid, Thionyl chloride (SOCl₂) |

| Catalyst (Optional) | DMF (catalytic amount) |

| Temperature | Reflux (70-80 °C) |

| Reaction Time | 2-4 hours |

| Purification | Fractional distillation under vacuum |

| Boiling Point | 368.3±27.0 °C (Predicted)[22] |

| Density | 1.288±0.06 g/cm³ (Predicted)[22] |

Purification and Characterization

Purification Protocol

The final product, being a high-boiling liquid, is best purified by vacuum distillation.[23] This technique allows the substance to boil at a lower temperature, preventing thermal decomposition.

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed with vacuum grease.

-

Procedure: Heat the crude product gently under high vacuum. Collect the fraction that distills at the expected boiling point range. Discard the initial lower-boiling forerun (containing residual SOCl₂) and the higher-boiling residue.

Characterization

The identity and purity of the synthesized 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride should be confirmed using standard analytical methods:

-

Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretching band for an acyl chloride, typically found in the region of 1780-1815 cm⁻¹. The C-O ether stretch and the N-O stretches for the nitro group should also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the carbon-hydrogen framework. The chemical shifts and coupling patterns will be unique to the target molecule's structure.

-

Mass Spectrometry (MS): This will confirm the molecular weight (257.67 g/mol ) and provide fragmentation patterns that can further validate the structure.[24]

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

-

Acyl Chlorides: These compounds are lachrymatory (tear-inducing), corrosive, and react with moisture. Handle with care in a fume hood and avoid inhalation of vapors.[25]

-

HCl and SO₂ Gases: The reaction evolves toxic and corrosive gases. The reaction apparatus must be vented into a proper scrubbing system (e.g., a sodium hydroxide solution trap).

-

General Precautions: The nitrated aromatic compound and its derivatives should be handled with care as nitroaromatics can be toxic.[4] Standard laboratory safety practices should be followed throughout the procedure.

References

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- Re-Master. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.

- BenchChem. (n.d.). Exploring 2-Bromobutyric Acid: Properties, Synthesis, and Applications.

- Guidechem. (n.d.). 3-Methyl-4-nitrophenol 2581-34-2 wiki.

- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- JoVE. (n.d.). Video: Carboxylic Acids to Acid Chlorides.

- V.Nimc. (n.d.). Williamson Ether Synthesis Explained.

- Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.

- ChemBK. (n.d.). 3-Methyl-4-nitrophenol.

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Hexyl 2-Bromobutanoate from Butanoic Acid.

- Re-Master. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- BenchChem. (n.d.). Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

- ChemicalBook. (n.d.). (+/-)-2-AMINO-4-BROMOBUTANOIC ACID HBR synthesis.

- Yufeng. (n.d.). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.

- Guidechem. (n.d.). 2-Bromobutyric acid 80-58-0 wiki.

- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.

- LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.

- LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts.

- American Chemical Society. (n.d.). Preparation of 3-methyl-4-nitrophenol. ACS Publications.

- Wikipedia. (n.d.). 2-Bromobutyric acid.

- National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PMC - NIH.

- ChemicalBook. (n.d.). 2-(3-methyl-4-nitrophenoxy)butanoyl chloride CAS.

- Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.

- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

- BLDpharm. (n.d.). 869948-84-5|2-(3-Methyl-4-nitrophenoxy)butanoic acid.

- Santa Cruz Biotechnology. (n.d.). 2-(3-methyl-4-nitrophenoxy)butanoyl chloride | SCBT.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. innospk.com [innospk.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 16. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 2-(3-methyl-4-nitrophenoxy)butanoyl chloride CAS#: 1160257-48-6 [m.chemicalbook.com]

- 23. echemi.com [echemi.com]

- 24. scbt.com [scbt.com]

- 25. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, reactivity, and potential applications.

Introduction

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a reactive acyl chloride derivative. Its structure, featuring a nitrophenoxy moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the acyl chloride group allows for a variety of nucleophilic substitution reactions, enabling the formation of esters, amides, and other derivatives. The nitro group can also be a precursor for an amino group, further expanding its synthetic utility. While specific applications in publicly available literature are scarce, its structural motifs are present in various pharmacologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride are summarized in the table below. It is important to note that some of these properties are predicted due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1160257-48-6 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][2] |

| Molecular Weight | 257.67 g/mol | [1][2] |

| Predicted Boiling Point | 368.3 ± 27.0 °C | [3] |

| Predicted Density | 1.288 ± 0.06 g/cm³ | [3] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge of acyl chlorides |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of acyl chlorides |

Synthesis and Mechanism

The synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a two-step process, starting from commercially available precursors. The overall synthetic pathway is depicted below:

Caption: Synthetic pathway for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride.

Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid (Precursor)

The precursor carboxylic acid is synthesized via a Williamson ether synthesis, a well-established method for forming ethers.[1][4] This reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.[1]

Protocol:

-

Deprotonation: To a solution of 3-methyl-4-nitrophenol in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkylation: To the phenoxide solution, add ethyl 2-bromobutanoate dropwise. The reaction mixture is then heated under reflux for several hours to facilitate the Sₙ2 reaction, where the phenoxide displaces the bromide ion.[5]

-

Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts. The solvent is evaporated, and the resulting crude ester is hydrolyzed. This is typically achieved by treating the ester with a base such as lithium hydroxide in a mixture of solvents like THF, methanol, and water.[5]

-

Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 10% HCl) to protonate the carboxylate, causing the carboxylic acid to precipitate. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize the HCl and SO₂ produced), add 2-(3-methyl-4-nitrophenoxy)butanoic acid and a suitable solvent such as toluene.

-

Addition of Thionyl Chloride: Add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux and maintained at this temperature until the evolution of gas ceases, indicating the completion of the reaction. The progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Purification: After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. The crude 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to its reactive nature.

Reactivity and Mechanistic Insights

The reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. This makes it highly susceptible to nucleophilic attack.

Caption: Reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride with common nucleophiles.

The general mechanism for these reactions is a nucleophilic acyl substitution . This proceeds via a tetrahedral intermediate. The key steps are:

-

Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or amine) attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

-

Elimination of the Leaving Group: The lone pair of electrons on the oxygen reforms the pi bond, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation (if applicable): If the nucleophile was neutral (like water or an alcohol), the resulting product will have a positive charge and will be deprotonated to yield the final neutral product.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The specific splitting pattern will depend on the substitution pattern of the aromatic ring.

-

Butanoyl Protons:

-

-O-CH-: A multiplet around 4.5-5.0 ppm.

-

-CH₂-: A multiplet around 1.8-2.2 ppm.

-

-CH₃ (ethyl): A triplet around 0.9-1.2 ppm.

-

-

Methyl Group on the Ring: A singlet around 2.3-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-COCl): A signal in the range of 168-175 ppm.

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

-O-CH- Carbon: A signal around 70-80 ppm.

-

Other Aliphatic Carbons: Signals in the range of 10-30 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the region of 1780-1820 cm⁻¹. This is a key diagnostic peak.

-

C-O-C Stretch (Ether): A strong absorption in the range of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

NO₂ Stretch (Nitro Group): Two strong absorption bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Applications in Drug Development

While direct, cited examples of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride in the synthesis of specific APIs are not prevalent in the public domain, its structural features suggest its utility as a versatile intermediate. Acyl chlorides are frequently used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.[] The nitrophenoxy moiety is also a common feature in various drug candidates.

The potential applications of this compound in drug development can be inferred from the reactivity of its functional groups:

-

Amide Bond Formation: The acyl chloride can be readily reacted with primary or secondary amines to form amides. The amide bond is a cornerstone of many pharmaceutical structures.

-

Ester Formation: Reaction with alcohols or phenols yields esters, which can be used as prodrugs to improve the pharmacokinetic properties of a drug, or as part of the final API structure.

-

Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up a wide range of possibilities for creating diverse chemical libraries for drug screening.

Given its structure, it is plausible that this intermediate could be used in the synthesis of compounds targeting a variety of biological pathways. However, without specific examples, its role remains speculative but promising for medicinal chemistry campaigns.

Safety and Handling

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Key Hazards:

-

Corrosive: As an acyl chloride, it is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: It will react with water, including moisture in the air, to produce hydrochloric acid (HCl), which is also corrosive.

-

Toxicity of Nitrophenols: Nitrophenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[7]

Handling and Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis is achievable through standard organic transformations, and its reactivity is governed by the versatile acyl chloride functional group. While specific applications in drug synthesis are not widely reported, its structural components suggest significant potential for the creation of novel pharmaceutical agents. Further research into the applications of this compound could unveil its utility in the development of new therapeutics.

References

-

Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]

-

PrepChem. Synthesis of 2-(4-nitrophenyl)-n-butyric acid. [Link]

-

Eureka. Synthesis method of 2-(4-nitrophenyl) butyric acid. [Link]

- Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

-

PubChem. 2-(3-methyl-4-nitrophenoxy)butanoyl chloride. [Link]

-

PubChem. Butanoyl chloride, 2-methyl-. [Link]

-

NIST. Propanoyl chloride, 2-methyl-. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 2-(3-methyl-4-nitrophenoxy)butanoyl chloride CAS#: 1160257-48-6 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a reactive chemical intermediate with potential applications in organic synthesis and drug discovery. This document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol starting from commercially available precursors, and provides predicted and characteristic spectroscopic data for structural elucidation. Furthermore, it explores the potential biological relevance of this compound class, particularly as aryloxyalkanoic acid derivatives, and discusses critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar molecules in their synthetic and medicinal chemistry programs.

Introduction: The Chemical Landscape of Aryloxyalkanoic Acids

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride belongs to the broader class of aryloxyalkanoic acids and their derivatives. These scaffolds are of significant interest in the chemical and life sciences. The core structure, consisting of a substituted aromatic ring linked via an ether bond to an alkanoic acid moiety, is a versatile pharmacophore. The specific substitutions on both the aromatic ring and the aliphatic chain allow for fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile, which in turn dictates biological activity.

Historically, phenoxyalkanoic acids are well-known for their potent herbicidal activity.[1][2][3] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic auxins, inducing uncontrolled growth in broadleaf plants.[2][3] The butyric acid analogues, such as 2,4-DB and MCPB, act as pro-herbicides, being converted to the active acetic acid form within susceptible plants via β-oxidation.[1][3] This metabolic activation provides a basis for selectivity.

Beyond agriculture, the aryloxyalkanoic acid motif has been explored in drug discovery. For instance, fibrates, a class of lipid-lowering drugs, share a similar structural framework and are used to treat hypercholesterolemia.[4] The presence of a carboxylic acid or a reactive derivative like an acyl chloride allows for further chemical modification, making these compounds valuable building blocks for creating libraries of molecules for screening in various therapeutic areas. The nitro group in the target molecule is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and potential biological interactions. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often mediated through redox processes within cells.[5]

This guide focuses specifically on 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, providing the necessary technical details for its synthesis, characterization, and safe handling, thereby enabling its exploration in novel research applications.

Physicochemical and Structural Information

A clear understanding of a compound's fundamental properties is critical for its application in research and development. This section summarizes the key identifiers and predicted physicochemical properties for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride and its essential precursor.

Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride | 1160257-48-6 | C₁₁H₁₂ClNO₄ | 257.67 |

| 2-(3-Methyl-4-nitrophenoxy)butanoic acid | 869948-84-5 | C₁₁H₁₃NO₅ | 239.23[3] |

Predicted Physicochemical Properties

| Property | 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride |

| Boiling Point | 368.3 ± 27.0 °C (Predicted) |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) |

Note: Experimental data for these specific compounds is limited in publicly available literature. The properties listed are based on computational predictions.

Synthesis and Mechanism

The synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is most efficiently achieved via a two-step process. The first step involves the formation of the precursor, 2-(3-Methyl-4-nitrophenoxy)butanoic acid, through a Williamson ether synthesis. The second step is the conversion of the carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

This synthesis is based on the well-established Williamson ether synthesis, which forms an ether from an organohalide and an alkoxide (in this case, a phenoxide).[1][2] The reaction involves the nucleophilic substitution of a halide by the phenoxide ion.

Caption: Synthesis of the carboxylic acid precursor via Williamson ether synthesis followed by ester hydrolysis.

-

Phenoxide Formation and Alkylation:

-

To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Heat the mixture to reflux for 1 hour to ensure complete formation of the potassium phenoxide.

-

To the refluxing mixture, add ethyl 2-bromobutanoate (1.5 eq) dropwise over 30 minutes.

-

Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Causality: The use of a polar aprotic solvent like acetonitrile favors the S_N2 reaction pathway. Potassium carbonate is a suitable base to deprotonate the phenol without introducing competing nucleophiles. Refluxing ensures a sufficient reaction rate.

-

-

Work-up and Isolation of the Intermediate Ester:

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)butanoate.

-

The crude ester can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:2:1 ratio).

-

Add lithium hydroxide (LiOH) (5.0 eq) to the solution and stir at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Causality: A mixed solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide. LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt.

-

-

Work-up and Isolation of the Carboxylic Acid:

-

Remove the organic solvents (THF and MeOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 10% hydrochloric acid (HCl).

-

The carboxylic acid product should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

-

Step 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.

Caption: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), place the 2-(3-Methyl-4-nitrophenoxy)butanoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Causality: The reaction must be conducted under anhydrous conditions as acyl chlorides react violently with water. The DMF catalyst accelerates the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.

-

-

Reaction and Monitoring:

-

Gently heat the mixture to reflux (the boiling point of SOCl₂ is 76 °C).

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). It is often beneficial to co-evaporate with an inert, dry solvent like toluene to ensure all volatile reagents are removed.

-

The resulting crude 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is often used directly in subsequent reactions without further purification due to its high reactivity and sensitivity to moisture. If purification is necessary, vacuum distillation can be attempted, though care must be taken to avoid decomposition.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for monitoring the conversion of the carboxylic acid to the acyl chloride.

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Carboxylic Acid Precursor | O-H (Carboxylic acid) | 3300-2500 (broad) | A very broad and characteristic band. |

| C=O (Carboxylic acid) | ~1710 | Typical carbonyl stretch for a carboxylic acid dimer. | |

| C-O Stretch | 1320-1210 | ||

| NO₂ Stretch | ~1520 (asymmetric), ~1350 (symmetric) | Strong absorptions characteristic of a nitro group. | |

| Acyl Chloride Product | C=O (Acyl chloride) | ~1800 | The disappearance of the broad O-H and the shift of the C=O to a higher frequency is the key indicator of a successful reaction.[6][7][8] |

| C-Cl Stretch | 800-600 | Often weak and can be difficult to assign definitively. | |

| NO₂ Stretch | ~1520 (asymmetric), ~1350 (symmetric) | These bands will remain in the product spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR chemical shifts provide a powerful tool for structural verification.

-

~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak is broad and may not be observed depending on the solvent and concentration).

-

~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group.

-

~7.0-7.2 ppm (singlet, 1H): Aromatic proton between the nitro and methyl groups.

-

~6.8-7.0 ppm (doublet, 1H): Aromatic proton ortho to the ether linkage.

-

~4.5-4.7 ppm (triplet, 1H): The methine proton (CH) alpha to the carbonyl and ether oxygen.

-

~2.3-2.5 ppm (singlet, 3H): The methyl group on the aromatic ring.

-

~1.8-2.0 ppm (multiplet, 2H): The methylene protons (CH₂) of the butyl chain.

-

~0.9-1.1 ppm (triplet, 3H): The terminal methyl group (CH₃) of the butyl chain.

-

~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~155-160 ppm: Aromatic carbon attached to the ether oxygen.

-

~140-145 ppm: Aromatic carbon attached to the nitro group.

-

~125-135 ppm: Other aromatic carbons.

-

~75-80 ppm: Methine carbon alpha to the ether oxygen.

-

~25-30 ppm: Methylene carbon of the butyl chain.

-

~15-20 ppm: Methyl carbon on the aromatic ring.

-

~10-15 ppm: Terminal methyl carbon of the butyl chain.

Note on Acyl Chloride NMR: Upon conversion to the acyl chloride, the alpha-carbon signal in the ¹³C NMR will shift slightly downfield, and the alpha-proton signal in the ¹H NMR will also experience a downfield shift due to the increased electron-withdrawing nature of the carbonyl group. The carboxylic acid proton signal will disappear.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

-

For the Carboxylic Acid: Expect a molecular ion peak [M]⁺ at m/z = 239. Common fragments would include the loss of the carboxyl group (-45) and the ethyl group (-29).[9][10]

-

For the Acyl Chloride: Expect a molecular ion peak [M]⁺ at m/z = 257, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Key fragmentation would be the loss of the chlorine radical (-35) to form a stable acylium ion.

Potential Applications in Drug Discovery and Agrochemicals

While specific pharmaceutical applications for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride are not documented in peer-reviewed literature, its structural motifs suggest several promising avenues for research.

Herbicide Development

As a member of the phenoxyalkanoic acid class, the most direct potential application is in agrochemical research.[1][2][3] The core structure is analogous to known herbicides. The presence and position of the methyl and nitro groups could modulate its herbicidal activity and selectivity profile. Researchers could synthesize and test the corresponding butanoic acid for its effects on various plant species, particularly in comparison to established herbicides like MCPA and 2,4-D.

Caption: Logical flow from the compound's structure to its potential applications.

Synthetic Building Block in Medicinal Chemistry

The true value for drug development professionals lies in the compound's utility as a reactive intermediate. The acyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward synthesis of a diverse library of amides, esters, and thioesters.

-

Amide Synthesis: Reaction with primary or secondary amines would yield the corresponding amides. This is a common strategy in drug discovery to introduce new functionalities and modulate properties like solubility, stability, and receptor binding affinity.

-

Ester Synthesis: Reaction with alcohols or phenols would produce a variety of esters. This could be used to create pro-drugs or to explore structure-activity relationships where an ester linkage is desired.

Given that related structures like fibrates have shown hypolipidemic activity and other nitro-containing compounds have demonstrated antimicrobial and anti-inflammatory potential, a library derived from 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride could be screened against a wide range of biological targets.[4][5]

Safety and Handling

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, as an acyl chloride, must be handled with extreme care.

-

Corrosivity: Acyl chlorides are corrosive and can cause severe burns upon contact with skin and eyes. They are also lachrymators (cause tearing).

-

Reactivity with Water: They react violently with water, alcohols, and other protic solvents to release corrosive hydrochloric acid gas. This reaction is highly exothermic.

-

Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.

-

Spill and Waste: Spills should be neutralized with a dry, inert material like sodium bicarbonate before being carefully collected. All waste must be disposed of according to institutional and local regulations for reactive chemicals.

Conclusion

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a valuable, albeit understudied, chemical intermediate. Its synthesis is achievable through standard and reliable organic chemistry transformations. While its direct biological applications remain to be explored, its structural similarity to known bioactive molecules, particularly in the agrochemical field, suggests significant potential. For medicinal chemists and drug development professionals, its primary utility lies in its role as a reactive building block for the creation of diverse chemical libraries. The information provided in this guide serves as a critical starting point for any researcher aiming to synthesize, characterize, and utilize this compound in their research endeavors, with a strong emphasis on the necessary safety protocols for its handling.

References

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2261. Available at: [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. Available at: [Link]

-

Clark, J. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Martínez-Morales, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Available at: [Link]

-

Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573-585. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. JP2007161701A - Aryloxy-N- (oxyiminoalkyl) alkanoic acid amide derivatives and uses - Google Patents [patents.google.com]

- 8. hmdb.ca [hmdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Structure Elucidation of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore the synthesis of the target molecule and delve into the multi-faceted spectroscopic analysis required for unambiguous structure confirmation, all while adhering to the highest standards of scientific integrity.

Introduction: The Rationale for Structure Elucidation

In the realm of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is a cornerstone of development. 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a reactive intermediate, likely synthesized for the creation of a library of amide or ester derivatives with potential biological activity. Its phenoxyalkanoic acid backbone is a common motif in herbicides, while the reactive acyl chloride group allows for facile derivatization.[1]

Given its reactivity, ensuring the structural integrity of the synthesized acyl chloride is paramount before its use in subsequent reactions.[2] Impurities or isomeric byproducts could lead to the formation of unintended final products, confounding biological assays and compromising research outcomes. This guide, therefore, presents a self-validating system of protocols to definitively confirm the structure of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride.

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The logical precursor to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is its corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid. The synthesis of this precursor can be achieved through a Williamson ether synthesis, reacting 3-methyl-4-nitrophenol with an appropriate 2-bromobutanoate ester, followed by hydrolysis.

The crucial final step is the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[3][4]

Reaction Mechanism: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[4][5] This is followed by the elimination of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][6] The formation of these gaseous products helps to drive the reaction to completion.

Spectroscopic Analysis: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel structure. A synergistic approach employing Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and cross-validating dataset.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8] The analysis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is expected to reveal several characteristic absorption bands.

Expected Absorptions:

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band is anticipated at a relatively high wavenumber, typically in the range of 1785-1815 cm⁻¹.[2][9] This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the carbonyl double bond.

-

C-O-C Stretch (Aryl Ether): Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected in the region of 1250-1000 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1320 cm⁻¹.

-

C-H Stretch (Alkyl and Aromatic): Absorptions corresponding to sp³ C-H bonds of the butyl and methyl groups will appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring will be observed just above 3000 cm⁻¹.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[10]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is collected to subtract the absorbance of atmospheric carbon dioxide and water vapor.[11]

-

Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the spectrum is acquired.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. Adherence to IUPAC recommendations for data acquisition and reporting is crucial for ensuring data integrity and comparability.[12][13]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons.

Expected Chemical Shifts and Splitting Patterns:

-

Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating ether and methyl groups.

-

Methine Proton (-O-CH-): The proton on the carbon adjacent to the ether oxygen will be deshielded and is expected to appear as a multiplet (likely a triplet of doublets or a more complex pattern) around δ 4.5-5.0 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene group in the butyl chain will be diastereotopic and are expected to appear as a complex multiplet further upfield from the methine proton, likely in the range of δ 1.8-2.2 ppm.

-

Methyl Protons (-CH₃): Two distinct methyl signals are expected. The methyl group attached to the aromatic ring will appear as a singlet around δ 2.2-2.5 ppm. The terminal methyl group of the butyl chain will appear as a triplet around δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitro group and the ether oxygen will be the most downfield in this region.

-

Alkoxy and Alkyl Carbons: The carbons of the butanoyl chain will appear in the upfield region of the spectrum. The carbon attached to the ether oxygen will be the most deshielded of this group (around δ 70-80 ppm), followed by the methylene and methyl carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and an appropriate relaxation delay are necessary, especially for quaternary carbons and the carbonyl carbon.[15][16]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure. Due to the high reactivity of acyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step is often a reliable approach for purity assessment and structural confirmation.[17] However, direct infusion techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be employed with care.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular ion peak may be observed, but it is often of low intensity for acyl chlorides due to their lability.[18] The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Acylium Ion: A prominent peak is expected from the loss of the chlorine radical, forming a stable acylium ion ([M-Cl]⁺). This is often the base peak in the spectrum.[18]

-

Other Fragments: Further fragmentation of the acylium ion and cleavage at the ether linkage will produce other characteristic fragment ions.

Experimental Protocol: GC-MS with Derivatization

-

Derivatization: React the 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride sample with a dry, inert alcohol (e.g., methanol or ethanol) to form the more stable corresponding ester. This reaction is typically rapid at room temperature.[19][20]

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

-

Injector: Use a split/splitless injector at a temperature of around 250 °C.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a final temperature of around 280 °C at a rate of 10-20 °C/min is a good starting point.[19]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A scan range of m/z 40-500 will cover the expected molecular ion and fragment ions.

-

Data Summary and Interpretation

The data obtained from the spectroscopic analyses should be compiled and interpreted in a cohesive manner to build a conclusive argument for the proposed structure.

| Spectroscopic Technique | Feature | Expected Observation | Interpretation |

| FTIR | C=O Stretch | ~1800 cm⁻¹ (strong, sharp) | Confirms the presence of an acyl chloride. |

| NO₂ Stretches | ~1520 cm⁻¹ & ~1340 cm⁻¹ (strong) | Confirms the presence of a nitro group. | |

| C-O-C Stretch | ~1250-1000 cm⁻¹ | Indicates an aryl ether linkage. | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (3H) | Protons on a substituted benzene ring. |

| Methine Proton | δ 4.5-5.0 ppm (1H, multiplet) | Proton adjacent to the ether oxygen. | |

| Methylene Protons | δ 1.8-2.2 ppm (2H, multiplet) | Protons in the butanoyl chain. | |

| Methyl Protons | δ 2.2-2.5 ppm (3H, s) & δ 0.9-1.2 ppm (3H, t) | Aromatic and aliphatic methyl groups. | |

| ¹³C NMR | Carbonyl Carbon | δ 170-180 ppm | Acyl chloride carbonyl carbon. |

| Aromatic Carbons | δ 110-160 ppm | Carbons of the benzene ring. | |

| Alkoxy Carbon | δ 70-80 ppm | Carbon attached to the ether oxygen. | |

| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks | Confirms molecular weight and presence of Cl. |

| Base Peak | [M-Cl]⁺ | Characteristic loss of chlorine to form an acylium ion. |

Conclusion

The structural elucidation of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride requires a systematic and multi-faceted analytical approach. By combining the functional group information from FTIR, the detailed connectivity data from ¹H and ¹³C NMR, and the molecular weight and fragmentation evidence from mass spectrometry, a definitive and trustworthy structural assignment can be made. The causality-driven experimental design and self-validating protocols outlined in this guide ensure the scientific rigor necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link][6]

-

Wikipedia. (2023, October 27). Acyl chloride. Retrieved from [Link][2]

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 14-17. Retrieved from [Link][12]

-

JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link][5]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link][3]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

IUPAC. (2022). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link][13]

-

American Chemical Society. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. Retrieved from [Link][21]

-

Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra? Retrieved from [Link][9]

-

IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. Retrieved from [Link]

-

Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link][22]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][18]

-

Yuniarti, A., & Puspitasari, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

-

Overend, J., & Evans, J. C. (1959). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic, 1111-1115. [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link][10]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link][7]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link][15]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][11]

-

Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[14]

-

de Graaf, R. A., Klomp, D. W. J., & Gruetter, R. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 469-482. [Link][16]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][8]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Hok, S., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2243-2250. [Link][19]

-

PubChem. (n.d.). Butanoyl chloride, 2-methyl-. Retrieved from [Link]

- Hangzhou Zhongmei Huadong Pharmaceutical Co., Ltd. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. CN114529323A.

-

Navarrete-Vázquez, G., et al. (2010). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2861. [Link][23]

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid. Retrieved from [Link]

-

Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3255-3265. [Link][20]

-

Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]

-

Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

-

Kim, S., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 26(15), 4595. [Link]

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2018). A kind of method for preparing 2-(4-nitrophenyl) butyric acid. CN108164396A.

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

-

Zipper, C., et al. (1999). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. FEMS Microbiology Ecology, 29(2), 147-154. [Link][1]

Sources

- 1. Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. rtilab.com [rtilab.com]

- 8. photometrics.net [photometrics.net]

- 9. reddit.com [reddit.com]

- 10. scribd.com [scribd.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. iupac.org [iupac.org]

- 14. books.rsc.org [books.rsc.org]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 20. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model - American Chemical Society [acs.digitellinc.com]

- 22. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]

- 23. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

This guide provides a comprehensive overview of the synthetic precursors and methodologies required for the preparation of 2-(3-methyl-4-nitrophenoxy)butanoyl chloride, a valuable intermediate in the development of various chemical entities. The synthesis is logically dissected into the preparation of its core building blocks, followed by their assembly and final functionalization.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 2-(3-methyl-4-nitrophenoxy)butanoyl chloride (I) reveals a straightforward disconnection strategy. The acyl chloride functionality can be readily installed from the corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid (II). This carboxylic acid is, in turn, assembled via a Williamson ether synthesis, which points to 3-methyl-4-nitrophenol (III) and an alkyl butanoate bearing a suitable leaving group, such as ethyl 2-bromobutanoate (IV), as the key starting materials.

Figure 1: Retrosynthetic analysis of 2-(3-methyl-4-nitrophenoxy)butanoyl chloride.

Synthesis of Key Intermediate: 3-Methyl-4-nitrophenol (III)

3-Methyl-4-nitrophenol is a crucial aromatic building block in this synthesis. It is most commonly prepared from m-cresol through a two-step process involving nitrosation followed by oxidation, or via a one-step nitration. The nitrosation-oxidation route is often preferred in industrial settings to avoid the formation of multiple isomers that can result from direct nitration.[1]

2.1. Nitrosation-Oxidation Method

This method proceeds by first reacting m-cresol with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form 3-methyl-4-nitrosophenol. Subsequent oxidation of the nitroso intermediate yields the desired 3-methyl-4-nitrophenol.

Experimental Protocol: Synthesis of 3-Methyl-4-nitrophenol [2]

-

A mixture of sulfuric acid and m-cresol is prepared and cooled to 0 °C.

-

An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.

-

After a brief stirring period, dilute nitric acid is added, and the reaction is allowed to proceed at 35-45 °C for 2 hours.

-

The product, 3-methyl-4-nitrophenol, can then be isolated from the reaction mixture.

Table 1: Reagent Quantities for 3-Methyl-4-nitrophenol Synthesis

| Reagent | Molar Equivalent | Notes |

| m-Cresol | 1.0 | Starting material |

| Sodium Nitrite | ~1.1 | For nitrosation |

| Sulfuric Acid | Catalytic | Acid medium |

| Nitric Acid | Oxidizing agent | For oxidation step |

Synthesis of Key Intermediate: Ethyl 2-bromobutanoate (IV)

Ethyl 2-bromobutanoate serves as the four-carbon electrophile in the Williamson ether synthesis. Its preparation typically involves the α-bromination of butanoic acid followed by Fischer esterification.

3.1. α-Bromination of Butanoic Acid

The Hell-Volhard-Zelinsky reaction is the classic method for the α-bromination of carboxylic acids. This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

3.2. Fischer Esterification

The resulting 2-bromobutanoic acid is then esterified, commonly through the Fischer-Speier method, by reacting it with ethanol in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of Ethyl 2-bromobutanoate [4]

-

Bromination: Butanoic acid is reacted with bromine and a catalytic amount of PBr₃ to yield 2-bromobutanoyl bromide. This intermediate is then hydrolyzed to 2-bromobutanoic acid.

-

Esterification: The crude 2-bromobutanoic acid is refluxed with an excess of ethanol and a catalytic amount of sulfuric acid.

-

The product, ethyl 2-bromobutanoate, is isolated and purified by distillation under reduced pressure.

Figure 2: Overall synthetic workflow for 2-(3-methyl-4-nitrophenoxy)butanoyl chloride.

Assembly and Final Conversion

4.1. Williamson Ether Synthesis to form 2-(3-Methyl-4-nitrophenoxy)butanoic acid (II)

With the two key intermediates in hand, the next step is the nucleophilic substitution reaction to form the ether linkage. The phenoxide of 3-methyl-4-nitrophenol, generated by a suitable base like potassium carbonate, acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromobutanoate. The resulting ester is then hydrolyzed to the carboxylic acid. A similar procedure is well-documented for analogous compounds.[5]

Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid [5]

-

A mixture of 3-methyl-4-nitrophenol and potassium carbonate in a suitable solvent (e.g., acetonitrile) is prepared.

-

Ethyl 2-bromobutanoate is added dropwise, and the mixture is heated under reflux for several hours.

-

After the reaction is complete, the resulting ester is hydrolyzed using a base such as lithium hydroxide, followed by acidification with HCl to yield the carboxylic acid.

4.2. Conversion to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride (I)

The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis and can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6][7] Oxalyl chloride is another excellent alternative, often used with a catalytic amount of DMF.[8][9]

Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride [7][9]

-

2-(3-Methyl-4-nitrophenoxy)butanoic acid is suspended in a suitable solvent (e.g., dichloromethane for oxalyl chloride, or neat for thionyl chloride).

-

The chlorinating agent (thionyl chloride or oxalyl chloride) is added, often at room temperature or with gentle heating.

-

The reaction is stirred until the conversion is complete.

-

The excess reagent and solvent are removed under reduced pressure to yield the crude 2-(3-methyl-4-nitrophenoxy)butanoyl chloride, which can be used directly or purified by distillation.

Table 2: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts | Conditions |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Neat or in solvent, reflux |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | DCM, RT, cat. DMF |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Cold, solvent |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Neat or in solvent |

This guide outlines a robust and logical synthetic pathway to 2-(3-methyl-4-nitrophenoxy)butanoyl chloride, starting from readily available commercial materials. The described protocols are based on well-established chemical transformations, providing a solid foundation for researchers and drug development professionals.

References

-

ChemBK. 3-Methyl-4-nitrophenol. Available at: [Link]

- Google Patents. CS234889B1 - Process for producing 3-methyl-4-nitroenenol.

-

ResearchGate. (PDF) 3-Methyl-4-nitrophenol. Available at: [Link]

-

Clutch Prep. Carboxylic Acid to Acid Chloride Exam Prep. Available at: [Link]

-

Homework.Study.com. What are the steps involved in converting butanoic acid to butyl butanoate using SOCl2?. Available at: [Link]